

Application Notes and Protocols: Anivamersen for Pegnivacogin Reversal

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the REG1 anticoagulation system, focusing on the protocol for reversing the anticoagulant effects of **pegnivacogin** using its complementary oligonucleotide reversal agent, anivamersen. The REG1 system was developed for short-term, high-intensity anticoagulation, particularly in the context of acute coronary syndromes (ACS) and percutaneous coronary intervention (PCI).[1][2]

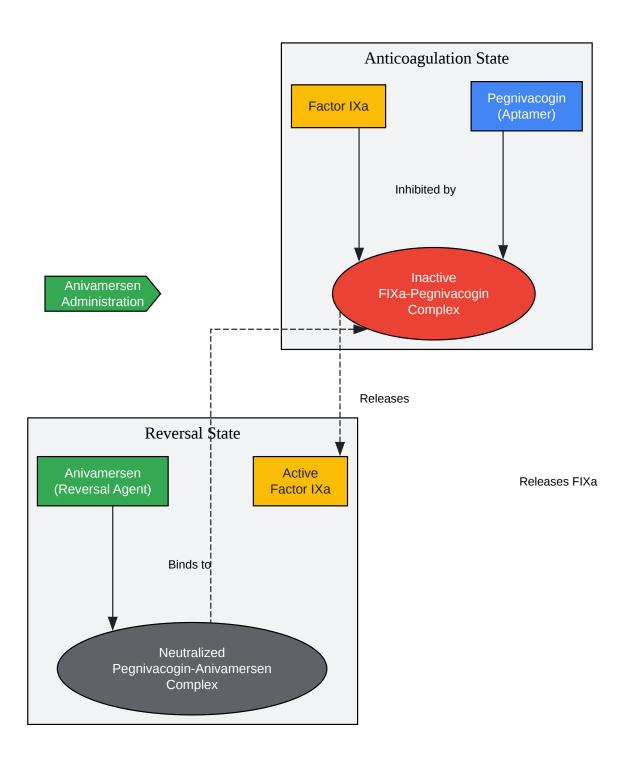
Mechanism of Action

The REG1 system is a two-component anticoagulant platform:

- Pegnivacogin (RB006): A single-stranded, 31-nucleotide RNA aptamer that specifically binds to and inhibits the active site of coagulation Factor IXa (FIXa), a critical enzyme in the intrinsic pathway of the coagulation cascade.[1][3] By inhibiting FIXa, pegnivacogin effectively blocks the downstream generation of thrombin, a key mediator of thrombosis.[4]
- Anivamersen (RB007): A 15-nucleotide oligonucleotide designed to be the active control
 agent for pegnivacogin.[1] Its sequence is complementary to a portion of the pegnivacogin
 aptamer. Anivamersen binds to pegnivacogin via Watson-Crick base pairing, which alters
 the conformation of the aptamer, causing it to release FIXa and rapidly neutralize the
 anticoagulant effect.[5] This reversal can be precisely titrated based on the molar ratio of the
 administered components.[5][6]







Click to download full resolution via product page

Mechanism of **Pegnivacogin** Anticoagulation and Anivamersen Reversal.



Quantitative Data Summary

The following tables summarize the dosing protocols and clinical outcomes observed in the Phase 2b RADAR (Randomized, Partially Blinded, Multicenter, Active-Controlled, Dose-Ranging) trial, which evaluated the REG1 system in patients with non-ST-elevation ACS.[7]

Table 1: Anivamersen Dosing Protocol for **Pegnivacogin** Reversal

This protocol is based on an initial anticoagulant dose of 1 mg/kg **pegnivacogin** administered intravenously over 1 minute.[7]

Target Reversal Level	Anivamersen (RB007) Dose	
25%	0.075 mg/kg	
50%	0.2 mg/kg	
75%	0.4 mg/kg	
100% (Complete Reversal)	1.0 mg/kg	

Data sourced from the RADAR trial design.[7]

Table 2: Clinical Outcomes from the RADAR Trial (30-Day Follow-Up)

This table presents the bleeding and ischemic event rates corresponding to different levels of anticoagulation reversal compared to heparin.



Treatment Arm	Total ACUITY Bleeding	Major ACUITY Bleeding	Ischemic Events*
REG1 (25% Reversal)	65%	20%	3.0% (Pooled REG1)
REG1 (50% Reversal)	34%	11%	3.0% (Pooled REG1)
REG1 (75% Reversal)	35%	8%	3.0% (Pooled REG1)
REG1 (100% Reversal)	30%	7%	3.0% (Pooled REG1)
Heparin (Control)	31%	10%	5.7%

^{*}Composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia.[7] Note: The 25% reversal arm was suspended early during the trial.[7]

Experimental Protocols

Protocol 1: In Vivo Anticoagulation and Reversal in a Clinical Setting (RADAR Trial Model)

This protocol outlines the methodology for administering the REG1 system to patients with ACS scheduled for cardiac catheterization.

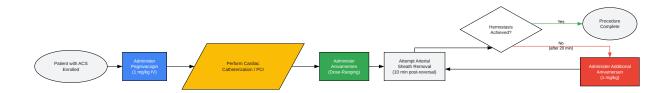
Objective: To achieve predictable, high-level anticoagulation for an invasive procedure and subsequently reverse it to facilitate safe vascular access site management.

Methodology:

- Patient Selection: Enroll patients with ACS (unstable angina or NSTEMI) planned for cardiac catheterization via femoral access.[7]
- Anticoagulation: Administer a single intravenous bolus of pegnivacogin at 1 mg/kg over 1 minute prior to the procedure.[7] This dose is designed to achieve >99% inhibition of FIXa activity.[8][9]
- Procedure: Perform the diagnostic or interventional cardiac procedure (e.g., PCI).



- Anticoagulation Reversal: Post-procedure, administer a blinded intravenous dose of anivamersen according to the desired level of reversal (see Table 1).[7]
- Sheath Removal: For patients receiving reversal, femoral arterial sheath removal can be attempted as early as 10 minutes post-procedure.[5] The RADAR trial concluded that at least 50% reversal is required for safe sheath removal.[7]
- Contingency: If hemostasis is not achieved within 20 minutes of the initial reversal dose, an additional open-label dose of anivamersen (1 mg/kg) can be administered to ensure complete reversal.[5][7]



Click to download full resolution via product page

Clinical Workflow for the REG1 System in ACS Patients.

Protocol 2: In Vitro Assessment of Platelet Reactivity

Objective: To determine the effect of FIXa inhibition by **pegnivacogin** and its reversal by anivamersen on platelet activation and aggregation.

Materials:

- Whole blood samples from healthy volunteers.
- Pegnivacogin.

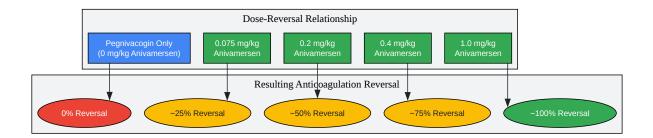


- Anivamersen.
- Adenosine diphosphate (ADP) as a platelet agonist.
- Flow cytometer.
- Light transmission aggregometer.
- Fluorescently-labeled antibodies (e.g., anti-CD62P, PAC-1).

Methodology:

- Sample Preparation: Incubate whole blood samples in vitro with either a vehicle control,
 pegnivacogin, or pegnivacogin followed by anivamersen.
- Platelet Activation (Flow Cytometry):
 - Add ADP to the samples to induce platelet activation.
 - Add fluorescently-labeled antibodies that bind to activated platelets, such as anti-CD62P (P-selectin) and PAC-1 (which binds to the activated GPIIb/IIIa receptor).[10]
 - Analyze the samples using a flow cytometer to quantify the percentage of activated platelets.
 - Expected Outcome: Pegnivacogin significantly reduces the expression of CD62P and PAC-1 binding compared to control.[4] This effect is negated in samples treated with anivamersen.[11]
- Platelet Aggregation (Light Transmission Aggregometry):
 - Prepare platelet-rich plasma from the treated whole blood samples.
 - Measure light transmission through the samples after the addition of a platelet agonist like ADP.
 - Expected Outcome: Pegnivacogin significantly reduces platelet aggregation.[10][11] The addition of anivamersen restores platelet aggregation to baseline levels.[4]





Click to download full resolution via product page

Logical Relationship Between Anivamersen Dose and Reversal Level.

Safety and Considerations

- Allergic Reactions: The clinical development of the REG1 system was halted due to the
 occurrence of severe, life-threatening allergic reactions.[1] In the Phase 2b RADAR trial,
 three patients experienced allergic-like reactions shortly after administration of
 pegnivacogin.[7]
- Bleeding Risk: While the reversal agent is designed to mitigate bleeding, there is a clear dose-dependent relationship between the degree of reversal and bleeding events. The RADAR trial data suggests that at least 50% reversal is necessary to achieve a bleeding profile comparable to or better than heparin when early sheath removal is performed.[7][12]
- Discontinuation: The REG1 program was discontinued, and it is not in active clinical development.[4] The information presented here is based on published data from its development program and should be used for research and informational purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. REG1 Wikipedia [en.wikipedia.org]
- 2. dicardiology.com [dicardiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pegnivacogin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. dicardiology.com [dicardiology.com]
- 7. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose selection for a direct and selective factor IXa inhibitor and its complementary reversal agent: translating pharmacokinetic and pharmacodynamic properties of the REG1 system to clinical trial design PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anivamersen Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 11. Direct factor IXa inhibition with the RNA-aptamer pegnivacogin reduces platelet reactivity in vitro and residual platelet aggregation in patients with acute coronary syndromes PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurointervention.pcronline.com [eurointervention.pcronline.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Anivamersen for Pegnivacogin Reversal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10786901#anivamersen-protocol-for-pegnivacogin-reversal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com